molecular formula C25H19NO B2472799 N-(1,2-dihydroacenaphthylen-5-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 330677-09-3

N-(1,2-dihydroacenaphthylen-5-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No. B2472799
CAS RN: 330677-09-3
M. Wt: 349.433
InChI Key: QPSAPNVYGCTKGL-UHFFFAOYSA-N
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Description

N-(1,2-dihydroacenaphthylen-5-yl)-[1,1'-biphenyl]-4-carboxamide, also known as DABCYL, is a chemical compound that has been widely used in scientific research. It has unique properties that make it an excellent tool for studying biological processes.

Scientific Research Applications

Antitumor Activity

Acenaphthene derivatives, including Oprea1_399011, have garnered attention due to their potential antitumor properties. In a study by Xie et al., twelve novel acenaphthene derivatives were synthesized and evaluated for antitumor activity . Among these, compound 3c exhibited significant antitumor effects against the SKRB-3 cell line, comparable to the positive control adriamycin. Further investigations into the molecular mechanisms underlying this antitumor activity are warranted.

Biochemical Effects

N-(1,2-dihydroacenaphthylen-5-yl)quinoline-2-carboxamide, a close analog of Oprea1_399011, has been found to exhibit various biochemical effects. In vitro studies demonstrated its ability to inhibit cancer cell proliferation, induce apoptosis, and inhibit angiogenesis. These findings suggest potential applications in cancer therapy and drug development.

Ecosystem Research Applications

While not directly studied for Oprea1_399011, the broader field of ecosystem research emphasizes understanding ecosystem functioning and its relationship with ecosystem services (ES). Investigating the compound’s impact on ecosystems, nutrient cycling, and biodiversity could reveal novel applications in environmental science .

Open Science and Research Processes

Open science practices aim to make research more inclusive and collaborative. Although not specific to Oprea1_399011, exploring its synthesis, biological evaluation, and potential applications within an open science framework could enhance scientific progress .

Radioisotope Production

Fast proton-induced fission of 238U using protons with energies up to 40 MeV is of interest for radioisotope production. Investigating Oprea1_399011’s role in this process could lead to applications in medicine, electronics, and industry .

Orexin Receptor Agonism

While not directly studied for Oprea1_399011, orexin receptor agonists have been explored for their effects on respiratory muscles. Investigating whether Oprea1_399011 interacts with orexin receptors could reveal potential applications in respiratory medicine .

properties

IUPAC Name

N-(1,2-dihydroacenaphthylen-5-yl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19NO/c27-25(21-13-9-18(10-14-21)17-5-2-1-3-6-17)26-23-16-15-20-12-11-19-7-4-8-22(23)24(19)20/h1-10,13-16H,11-12H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPSAPNVYGCTKGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,2-dihydroacenaphthylen-5-yl)-[1,1'-biphenyl]-4-carboxamide

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